Cas no 16929-05-8 (5-Butyl-1,3-benzodioxole)

5-Butyl-1,3-benzodioxole is a benzodioxole derivative characterized by the presence of a butyl substituent at the 5-position of the fused benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural motif, which is often associated with bioactive properties. The benzodioxole core provides stability and potential for further functionalization, while the butyl chain may influence lipophilicity and binding interactions. It is commonly utilized as an intermediate in the development of fragrances, agrochemicals, and pharmacologically active molecules. The compound's well-defined structure and reactivity make it a valuable building block in specialized chemical applications.
5-Butyl-1,3-benzodioxole structure
5-Butyl-1,3-benzodioxole structure
Product Name:5-Butyl-1,3-benzodioxole
CAS No:16929-05-8
MF:C11H14O2
MW:178.227663516998
CID:136329
PubChem ID:13031922
Update Time:2025-06-08

5-Butyl-1,3-benzodioxole Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole,5-butyl-
    • 1-(3,4-METHYLENEDIOXYPHENYL)BUTANE
    • 5-BUTYL-1,3-BENZODIOXOLE ---CLEAR LIQUID, PLEASANT SMELL---
    • 1,3-Benzodioxole,5-butyl
    • 3,4-methylenedioxy-n-butylbenzene
    • 4-n-butyl-1,2-methylenedioxybenzene
    • 4-n-butyl-methylenedioxybenzene
    • 5-butyl-2H-benzo[d]1,3-dioxolane
    • 5-Butyl-benzo[1,3]dioxol
    • 5-butyl-benzo[1,3]dioxole
    • 5-butylbenzo[d][1,3]dioxole
    • TIMTEC-BB SBB008465
    • 5-BUTYL-1,3-BENZODIOXOLE
    • 4-BUTYL-1,2-METHYLENEDIOXYBENZENE
    • FT-0620186
    • 16929-05-8
    • 1-Butyl-3,4-methylendioxybenzol
    • MFCD00142489
    • SCHEMBL4055725
    • AKOS006274667
    • DTXSID20515762
    • 5-Butyl-2H-1,3-benzodioxole
    • 5-Butyl-1,3-benzodioxole
    • Inchi: 1S/C11H14O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-7H,2-4,8H2,1H3
    • InChI Key: SHSJAUIDOGFRGQ-UHFFFAOYSA-N
    • SMILES: O1COC2=CC=C(C=C12)CCCC

Computed Properties

  • Exact Mass: 178.09900
  • Monoisotopic Mass: 178.09938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Density: 1.07
  • Boiling Point: 251.4 °C at 760 mmHg
  • Flash Point: 111 °C
  • Refractive Index: 1.527
  • PSA: 18.46000
  • LogP: 2.75790

5-Butyl-1,3-benzodioxole Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-Butyl-1,3-benzodioxole

Comprehensive Overview of 5-Butyl-1,3-benzodioxole (CAS No. 16929-05-8): Properties, Applications, and Industry Insights

5-Butyl-1,3-benzodioxole (CAS No. 16929-05-8) is a specialized organic compound belonging to the benzodioxole family, characterized by its unique molecular structure combining a butyl group with a 1,3-benzodioxole core. This compound has garnered significant attention in recent years due to its versatile applications in fragrances, flavor enhancers, and intermediate synthesis for pharmaceuticals. The growing demand for sustainable aroma chemicals and bio-based intermediates has positioned 5-Butyl-1,3-benzodioxole as a compound of interest for researchers and industrial users alike.

One of the most frequently searched questions about 5-Butyl-1,3-benzodioxole revolves around its sensory properties. The compound exhibits a distinct woody-spicy aroma, making it a popular choice in perfumery and essential oil formulations. Its stability under various pH conditions and compatibility with other fragrance components has led to its inclusion in premium personal care products. Recent trends in clean beauty formulations have further increased its relevance, as manufacturers seek long-lasting fragrance compounds that meet stringent safety standards.

From a chemical perspective, 5-Butyl-1,3-benzodioxole (CAS 16929-05-8) demonstrates remarkable thermal stability, with a boiling point typically above 250°C. This property makes it suitable for applications requiring high-temperature processing, such as in polymer additives or specialty coatings. Analytical techniques like GC-MS and HPLC are commonly employed for its identification and purity assessment, topics that frequently appear in scientific literature and patent filings.

The synthesis of 5-Butyl-1,3-benzodioxole often involves catalytic processes using green chemistry principles, aligning with current industry demands for environmentally friendly production methods. Researchers have explored various heterogeneous catalysts to improve yield and reduce byproducts, addressing common queries about process optimization in organic synthesis forums. The compound's lipophilic nature also makes it a subject of interest in drug delivery system research, particularly for enhancing the bioavailability of certain therapeutic agents.

In the context of market dynamics, the global demand for 5-Butyl-1,3-benzodioxole has shown steady growth, particularly in regions with strong flavor and fragrance industries. Quality specifications typically require ≥98% purity, with stringent controls on residual solvents and heavy metal content. These parameters are critical for compliance with international standards such as IFRA and FDA regulations, topics that generate substantial discussion among quality control professionals.

Emerging research directions for CAS 16929-05-8 include its potential as a natural product mimic in agrochemical formulations and its role in advanced material science. The compound's electron-rich aromatic system makes it a candidate for developing organic semiconductors or photocatalytic materials, areas that align with current interests in renewable energy technologies. Such applications frequently appear in patent databases and academic search queries related to functional organic compounds.

Storage and handling recommendations for 5-Butyl-1,3-benzodioxole emphasize protection from prolonged light exposure and oxidation, with optimal preservation achieved under inert atmosphere conditions. These practical considerations are often highlighted in material safety data sheets and technical bulletins, addressing common operational questions from industrial users. The compound's low water solubility and moderate vapor pressure also influence its environmental fate, a subject of increasing importance in ecological impact assessments.

Analytical characterization of 5-Butyl-1,3-benzodioxole typically includes NMR spectroscopy (¹H and ¹³C), infrared spectroscopy, and elemental analysis. These techniques verify structural integrity and purity, with spectral data being frequently requested in research communities. The compound's chromatographic behavior has been extensively documented, providing valuable references for method development in analytical laboratories working with benzodioxole derivatives.

Future prospects for CAS 16929-05-8 appear promising, particularly in the context of bio-based economy initiatives. Its potential derivation from renewable feedstocks through biocatalytic routes represents an active area of investigation, responding to industry demands for sustainable chemical production. Such developments align with global trends toward circular economy models and frequently appear in searches related to green chemistry innovations and biomass utilization strategies.

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